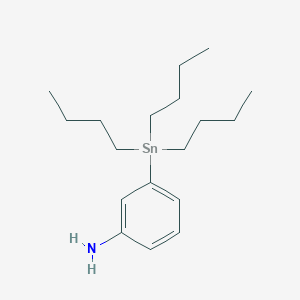

Benzenamine, 3-(tributylstannyl)-

Description

BenchChem offers high-quality Benzenamine, 3-(tributylstannyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 3-(tributylstannyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tributylstannylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYGBPDRDCXDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432697 | |

| Record name | Benzenamine, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124742-40-1 | |

| Record name | Benzenamine, 3-(tributylstannyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of Benzenamine, 3 Tributylstannyl

The introduction of a tributylstannyl group onto an aniline (B41778) ring can be achieved through several synthetic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies are the stannylation of an organometallic intermediate derived from a haloaniline and the palladium-catalyzed coupling of a haloaniline with a tin reagent.

A common and effective method involves the generation of an organolithium species from a corresponding halogenated aniline, followed by quenching with an electrophilic tin reagent. For instance, 3-bromoaniline (B18343) can serve as a precursor. The reaction proceeds via a lithium-halogen exchange at low temperatures to form an intermediate 3-lithioaniline, which is then reacted in situ with tributyltin chloride to yield the desired product. libretexts.orgmasterorganicchemistry.com

An alternative approach is the palladium-catalyzed stannylation of 3-haloanilines. This method typically involves the reaction of 3-bromoaniline or 3-iodoaniline (B1194756) with hexaalkylditin, such as hexabutylditin, in the presence of a palladium(0) catalyst.

While there are no specific literature reports found for the direct synthesis of 3-(tributylstannyl)aniline, a reliable synthesis for its ortho-isomer, o-(tributylstannyl)aniline, has been developed and can be adapted for the meta-position. nih.gov This involves the ortho-lithiation of a protected aniline followed by reaction with tributyltin chloride. A similar strategy could be employed starting from a suitable meta-substituted precursor.

Advanced Purification and Isolation Techniques for Organostannyl Anilines in Research Contexts

The purification of organostannyl anilines, including Benzenamine, 3-(tributylstannyl)-, presents a significant challenge due to the presence of tin-containing byproducts, which are often difficult to separate from the desired product. These byproducts, such as tributyltin chloride or hexabutylditin, are toxic and can interfere with subsequent reactions. organic-chemistry.org Therefore, effective purification is crucial.

Standard column chromatography on silica (B1680970) gel can be employed, but the acidic nature of silica may lead to protodestannylation of the product. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine (B128534). A common practice is to use an eluent system containing a small percentage of triethylamine. rochester.edu

A widely used method for removing tin byproducts is precipitation with potassium fluoride (B91410). rochester.edumnsu.edu Tributyltin halides react with aqueous potassium fluoride to form insoluble tributyltin fluoride, which can then be removed by filtration. The organic phase, containing the desired product, can then be further purified.

For more specialized purification, techniques like preparative high-performance liquid chromatography (Prep-HPLC) can be utilized. mdpi.com This method offers high resolution and can separate compounds with very similar polarities. Additionally, anion-exchange chromatography can be effective in separating charged impurities from the neutral product. nih.govresearchgate.netnih.gov

A summary of common purification techniques is presented in the table below.

| Purification Technique | Principle | Key Considerations |

| Base-Treated Silica Gel Chromatography | Neutralizes acidic sites on silica gel to prevent protodestannylation of the organostannane. rochester.edu | The column is typically flushed with a solvent system containing triethylamine before loading the sample. |

| Potassium Fluoride (KF) Wash | Reacts with tributyltin byproducts (e.g., Bu3SnCl) to form a solid precipitate (Bu3SnF) that can be filtered off. mnsu.edu | The reaction mixture is washed with an aqueous solution of KF. Multiple washes may be necessary for complete removal. |

| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. mdpi.com | Can provide very high purity but may be less suitable for large-scale purifications. |

| Anion-Exchange Chromatography | Separates molecules based on their net surface charge. nih.govresearchgate.net | Useful for removing charged impurities from the neutral organostannyl aniline (B41778) product. |

Reactivity Profiles and Transformative Potential of Benzenamine, 3 Tributylstannyl

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Stannyl Moiety

The Stille reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide, is a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Benzenamine, 3-(tributylstannyl)- serves as the organotin component in these reactions, offering a versatile method for introducing the 3-aminophenyl group into a wide array of molecules. nih.govwikipedia.org The reaction mechanism generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the final product and regenerate the catalyst. numberanalytics.comwikipedia.orgchemeurope.com

The utility of Benzenamine, 3-(tributylstannyl)- in Stille couplings is demonstrated by its successful reactions with a variety of electrophilic partners.

Benzenamine, 3-(tributylstannyl)- readily couples with a range of aryl and heteroaryl halides (iodides, bromides) and pseudohalides (triflates) to form biaryl and heteroaryl-aryl structures. nih.govwikipedia.org These reactions are fundamental in constructing complex molecular frameworks found in pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com For instance, the coupling of o-(tributylstannyl)aniline with various aryl halides has been shown to proceed efficiently, providing direct access to 2-aminophenyl derivatives. nih.gov The choice of catalyst, ligands, and additives can be crucial for optimizing yields, especially with less reactive halides. nih.govharvard.edu For example, the use of Pd(PPh₃)₄–CuI–CsF in DMF has been shown to improve yields for less reactive substrates. nih.gov The reaction tolerates a variety of functional groups, making it a valuable tool for the synthesis of highly functionalized molecules. uwindsor.cadatapdf.com

Table 1: Examples of Stille Coupling with Aryl and Heteroaryl Halides

| Organostannane | Electrophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| o-(tributylstannyl)aniline | N-hexyl bromomaleimide | Pd₂(dba)₃•CHCl₃, AsPh₃ | 2-(aminophenyl)-dihydropyrrole derivative | Excellent |

| o-(tributylstannyl)aniline | 4-iodotoluene | Pd(PPh₃)₄, CuI, CsF, DMF | 2-(p-tolyl)aniline | High |

| o-(tributylstannyl)aniline | 4-bromopyridine | Pd(OAc)₂, XPhos, CsF, DMSO | 2-(4-pyridyl)aniline | Moderate |

| o-(tributylstannyl)aniline | Phenyl triflate | Pd(PPh₃)₄, CuI, CsF, DMF | 2-phenylaniline | 80 |

This table is a representative summary based on reported findings and general principles of Stille coupling reactions. nih.govrsc.orglibretexts.org

The Stille coupling of Benzenamine, 3-(tributylstannyl)- extends to alkenyl and alkynyl halides, enabling the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. nih.govwikipedia.org These reactions are valuable for synthesizing conjugated systems, including enynes and dienes, which are important structural motifs in natural products and functional materials. msu.eduiupac.org The coupling with alkenyl halides generally proceeds with retention of the alkene's stereochemistry. wikipedia.org Alkynylstannanes are highly reactive in Stille couplings; however, for terminal alkynes, Sonogashira coupling can be a more direct alternative. wikipedia.orgyoutube.com

A one-pot tandem hydrostannylation/Stille coupling protocol has been developed, allowing for the in-situ generation of vinyltins from terminal alkynes followed by their cross-coupling, which can be advantageous when dealing with unstable stannanes. msu.edu

A key advantage of the Stille reaction is its high degree of stereospecificity, where the configuration of the coupling partners is generally retained in the product. wikipedia.orguwindsor.ca This is particularly important when working with chiral or geometrically defined substrates. For instance, the coupling of optically active secondary alkyl azastannatranes has been shown to proceed with complete retention of configuration. nih.gov

The reaction also exhibits excellent chemoselectivity, tolerating a wide range of functional groups on both the organostannane and the electrophile. uwindsor.calibretexts.org This tolerance minimizes the need for protecting groups, streamlining synthetic routes to complex molecules. uwindsor.ca The free amino group in Benzenamine, 3-(tributylstannyl)- is generally compatible with the reaction conditions, although its electronic properties can influence reactivity. nih.gov Research has shown that o-anilinostannanes can be more reactive than their N-Boc protected or nitro-substituted analogs, potentially due to a more rapid transmetalation step. nih.gov

The Stille coupling's broad scope makes it a powerful tool for synthesizing highly functionalized molecules. uwindsor.calibretexts.org It is compatible with a wide variety of functional groups, including esters, nitriles, ketones, and hydroxyl groups. harvard.eduuwindsor.ca This versatility has led to its application in the total synthesis of complex natural products. numberanalytics.comlibretexts.org

However, the reaction is not without its limitations. Sterically hindered or heavily substituted reactants may react slowly, sometimes requiring the use of co-catalytic copper(I) iodide to enhance the reaction rate. chemeurope.comlibretexts.org Organic chlorides are often poor electrophiles due to their lower reactivity towards oxidative addition. libretexts.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures to remove tin residues. wikipedia.orgorganic-chemistry.org

While the Stille reaction is a powerful method for C-C bond formation, other palladium-catalyzed cross-coupling reactions are also widely used for the functionalization of aryl amines. The most notable alternatives are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. youtube.comorganic-chemistry.org It is often preferred over the Stille reaction due to the lower toxicity of the boron reagents. organic-chemistry.org However, the Suzuki reaction can sometimes be sensitive to steric hindrance and the presence of certain functional groups, and may lead to side reactions like Buchwald-Hartwig type amination when working with anilines. rsc.orgreddit.com

Buchwald-Hartwig Amination: This reaction specifically forms a C-N bond between an aryl halide and an amine. youtube.comwikipedia.org It is the go-to method for synthesizing arylamines from aryl halides. wikipedia.orgnih.gov While highly efficient for C-N bond formation, it is not suitable for the C-C bond formations that are the primary application of Benzenamine, 3-(tributylstannyl)- in Stille couplings.

In a direct comparison for the functionalization of diazocines, the Stille reaction was found to give better yields and require less catalyst than the Suzuki coupling, especially with sterically hindered substrates or when coupling anilines. rsc.org The choice between these methods often depends on the specific substrates, desired functional group tolerance, and concerns about reagent toxicity. The Stille reaction remains a valuable and often superior choice for the synthesis of complex, highly functionalized molecules containing an aniline (B41778) moiety. uwindsor.carsc.org

Comparison with Other Transition Metal-Catalyzed Cross-Couplings Relevant to Aryl Amines

Negishi Coupling: Comparative Reactivity, Scalability, and Scope in Anilination

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides or triflates with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org While the direct use of organostannanes like Benzenamine, 3-(tributylstannyl)- in Negishi coupling is not the standard protocol, the principles of this reaction are relevant to understanding its reactivity in similar cross-coupling reactions. The Negishi reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of anilination, the reactivity of organostannane reagents can be compared to their organozinc counterparts used in Negishi coupling. Palladium catalysts are generally preferred for their higher yields and broader functional group compatibility. wikipedia.org The scalability of such reactions is a crucial factor for industrial applications. For instance, a Negishi coupling was successfully employed on a 4.5 kg scale in the synthesis of a phosphodiesterase type 4D inhibitor, demonstrating its potential for large-scale production. wikipedia.org

The scope of the Negishi coupling is extensive, finding use in the total synthesis of complex natural products like Pumiliotoxin B. wikipedia.org This highlights the potential for related organostannane-based anilination strategies to be applied to the synthesis of structurally diverse and complex molecules.

Interactive Data Table: Comparison of Cross-Coupling Reactions

| Feature | Negishi Coupling |

| Reactants | Organic Halide/Triflate + Organozinc |

| Catalyst | Palladium or Nickel |

| Key Advantage | High functional group tolerance |

| Scalability | Demonstrated on kilogram scale |

| Scope | Broad, including complex natural products |

Sonogashira Coupling: Strategies for Aryl Alkynylation in Conjugated Systems

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org Benzenamine, 3-(tributylstannyl)- can be envisioned as a precursor to the corresponding aryl halide, which could then participate in Sonogashira coupling.

Strategies for aryl alkynylation using this pathway involve the initial conversion of the tributylstannyl group to a more reactive halide (e.g., iodide or bromide). This subsequent aryl halide can then be coupled with a terminal alkyne under standard Sonogashira conditions. The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.org

The choice of catalyst and ligands is crucial for an efficient Sonogashira reaction. While traditional catalysts include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, newer systems utilizing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes have been developed to improve efficiency and expand the substrate scope. libretexts.org Copper-free Sonogashira protocols have also been established, addressing some of the environmental and practical issues associated with the use of copper. organic-chemistry.org

The scope of the Sonogashira coupling is vast, with applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials. wikipedia.org For instance, it has been used in the synthesis of Tazarotene, a treatment for psoriasis and acne. wikipedia.org

Interactive Data Table: Key Aspects of Sonogashira Coupling

| Aspect | Description |

| Reaction Type | Cross-coupling of terminal alkynes with aryl/vinyl halides |

| Standard Catalysts | Palladium(0) complex and a Copper(I) salt |

| Key Transformation | Forms C(sp²)-C(sp) bonds |

| Common Application | Synthesis of conjugated enynes and arylalkynes |

Suzuki-Miyaura Coupling: Implications for Related Amination Strategies and Expanding Chemical Space

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. While Benzenamine, 3-(tributylstannyl)- is not a direct substrate for Suzuki coupling, its derivatives can be. For instance, conversion of the tributylstannyl group to a halide would provide a suitable coupling partner.

Recent advancements have led to the development of "aminative Suzuki-Miyaura coupling," a novel transformation that joins the Suzuki-Miyaura and Buchwald-Hartwig amination pathways. snnu.edu.cnnih.gov This innovative method allows for the synthesis of diaryl amines from the same starting materials used for biaryl synthesis in traditional Suzuki coupling. snnu.edu.cnnih.gov This is achieved by incorporating a formal nitrene insertion process into the reaction mechanism. snnu.edu.cnnih.gov This approach significantly expands the accessible chemical space from common precursors. snnu.edu.cn

The success of these reactions often hinges on the choice of ligands, with bulky biaryl monophosphine ligands (e.g., Buchwald ligands) being particularly effective. rsc.org The solvent also plays a critical role, with water often accelerating the reaction rate. researchgate.net The ability to unite the product spaces of Suzuki-Miyaura and Buchwald-Hartwig couplings offers a powerful tool for medicinal chemistry, enabling the fine-tuning of molecular properties like geometry, polarity, and hydrogen-bonding capacity. snnu.edu.cn

Interactive Data Table: Comparison of Suzuki-Miyaura Coupling and its Aminative Variant

| Feature | Traditional Suzuki-Miyaura Coupling | Aminative Suzuki-Miyaura Coupling |

| Product | Biaryl (C-C bond) | Diaryl amine (C-N-C bond) |

| Key Process | Carbon-carbon bond formation | Formal nitrene insertion |

| Starting Materials | Organoboron compound + Aryl halide/triflate | Organoboron compound + Aryl halide/triflate + Amination reagent |

| Significance | Expands accessible chemical space from common precursors. snnu.edu.cn | Unites the synthetic pathways of two major cross-coupling reactions. snnu.edu.cnnih.gov |

Functionalization Strategies for the Aniline Nitrogen in Benzenamine, 3-(tributylstannyl)-

The aniline nitrogen in Benzenamine, 3-(tributylstannyl)- is a key site for functionalization, allowing for the introduction of a wide variety of substituents. The amino group is highly nucleophilic and reactive towards electrophiles. libretexts.org

A common strategy to modulate the reactivity of the aniline is through acylation to form an amide. This attenuates the activating effect of the amino group, which can be beneficial in subsequent reactions like electrophilic aromatic substitution, preventing over-reaction and directing substitution to the para position. libretexts.org The acetyl group can later be removed by hydrolysis to regenerate the aniline. libretexts.org

Direct alkylation of the aniline nitrogen can be achieved through various methods. For example, copper-catalyzed N-alkylation with alkylborane reagents has been reported for anilines. organic-chemistry.org Reductive amination of aldehydes with anilines, catalyzed by ruthenium complexes, provides another route to secondary and tertiary amines. organic-chemistry.org Furthermore, enantioselective carbene insertion into the N-H bond of anilines can be achieved using cooperative catalysis with ruthenium complexes and chiral phosphoric acids, yielding chiral α-aryl glycines. organic-chemistry.org

The aniline moiety can also be converted to a diazonium salt, which is a versatile intermediate for introducing a range of functional groups, including hydroxyl groups, halogens, and for forming azo compounds. libretexts.org

Interactive Data Table: Functionalization Reactions of the Aniline Nitrogen

| Reaction Type | Reagents/Catalysts | Product Type |

| Acylation | Acetic anhydride, pyridine | Acetanilide |

| N-Alkylation | Alkylborane, Cu(II) acetate | N-Alkylated aniline |

| Reductive Amination | Aldehyde, [RuCl₂(p-cymene)]₂ | Secondary/Tertiary amine |

| Carbene Insertion | Diazoacetate, Ru complex, chiral phosphoric acid | Chiral α-aryl glycine |

| Diazotization | Nitrous acid | Aryl diazonium salt |

Other Metal-Catalyzed Reactions Involving the Tributylstannyl Group

Beyond the well-known palladium-catalyzed cross-coupling reactions, the tributylstannyl group in Benzenamine, 3-(tributylstannyl)- can participate in other metal-catalyzed transformations. The Stille coupling, which directly utilizes organostannanes, is a prime example. In this reaction, the organostannane is coupled with an organic halide or triflate in the presence of a palladium catalyst. nih.govnih.gov

Research has shown that ortho-stannylated anilines are effective coupling partners in Stille reactions with both alkenyl and aryl halides. nih.govnih.gov These reactions can be carried out under neutral conditions, which is advantageous when working with complex molecules containing sensitive functional groups. nih.gov The reactivity of these organostannanes can be influenced by substituents on the aniline nitrogen; for instance, the free amino group can exhibit different reactivity compared to its N-Boc protected or nitro-substituted analogues. nih.gov

Copper catalysis also plays a role in the reactions of organostannanes. For example, a mixed catalyst system of a palladium complex and copper(I) iodide has been found to be optimal for the Stille coupling of stannylated tellurophenes with aryl iodides. researchgate.net Furthermore, visible light-induced transition metal catalysis is an emerging field that can lead to novel transformations and accelerate known reactions involving metal complexes of copper, palladium, and other metals. rsc.org The combination of transition metal catalysis with organocatalysis is another exciting area that can lead to unprecedented chemical transformations. rsc.org

Mechanistic Elucidation of Reactions Involving Benzenamine, 3 Tributylstannyl

Detailed Catalytic Cycles in Palladium-Mediated Cross-Coupling Processes

The catalytic cycle of palladium-mediated cross-coupling reactions is a well-studied process that begins with a palladium(0) species, which is often generated in situ from a palladium(II) precursor. youtube.comyoutube.com This active catalyst then participates in a series of transformations that ultimately yield the desired coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue. youtube.comyoutube.com

The initial and often rate-determining step of the catalytic cycle is the oxidative addition of an aryl halide to a coordinatively unsaturated 14-electron palladium(0) complex. numberanalytics.comchemrxiv.orgacs.org This step involves the insertion of the palladium atom into the carbon-halogen bond of the aryl halide, resulting in the formation of a square planar palladium(II) intermediate. libretexts.orgyoutube.com The palladium center is formally oxidized from the 0 to the +2 oxidation state. youtube.comwikipedia.org

Two primary mechanisms have been proposed for the oxidative addition of aryl halides: a concerted, three-centered pathway and a more polar, SNAr-like nucleophilic displacement pathway. chemrxiv.orgnih.govchemrxiv.org The operative mechanism is influenced by several factors, including the nature of the aryl halide, the ligands on the palladium catalyst, and the coordination number of the palladium center. chemrxiv.orgnih.govchemrxiv.org For instance, aryl iodides and bromides are generally more reactive than aryl chlorides towards oxidative addition. numberanalytics.com Computational studies have indicated that while 12-electron PdL complexes tend to favor a concerted mechanism, 14-electron PdL2 complexes often proceed through a nucleophilic displacement mechanism. chemrxiv.orgnih.govchemrxiv.org The initial product of this addition is typically a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.calibretexts.org

| Factor | Influence on Oxidative Addition |

| Nature of Halide | Reactivity order: I > Br > OTf > Cl. libretexts.org |

| Ligand Electronics | Electron-donating ligands favor oxidative addition by making the Pd(0) center more electron-rich. wikipedia.org |

| Ligand Sterics | Bulky ligands can promote the formation of the active, low-coordinate Pd(0) species. harvard.edu |

| Solvent Polarity | More polar solvents can accelerate oxidative addition, particularly for substrates like aryl tosylates. acs.org |

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group (in this case, the 3-aminophenyl group) from the organostannane, Benzenamine, 3-(tributylstannyl)-, to the newly formed palladium(II) complex. uwindsor.canumberanalytics.com This step results in a new diorganopalladium(II) complex and a tributyltin halide byproduct. youtube.com The transmetalation is a crucial step that introduces the second organic partner to the palladium center. libretexts.org

The tributylstannyl group plays a significant role in this process. Organostannanes like Benzenamine, 3-(tributylstannyl)- are valued for their stability to air and moisture, which allows for easier handling compared to other more reactive organometallic reagents. wikipedia.org The rate of transmetalation is dependent on the nature of the organic group being transferred from the tin atom, with sp2-hybridized groups like aryl and vinyl groups generally transferring more readily than sp3-hybridized groups. wikipedia.org The presence of the amine functionality on the aromatic ring of Benzenamine, 3-(tributylstannyl)- can influence the rate of transmetalation, potentially through coordination to the palladium center. nih.gov The transmetalation step is often considered the rate-determining step in the Stille coupling. uwindsor.cawikipedia.org

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the final product. uwindsor.cawikipedia.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the square planar palladium complex. youtube.comwikipedia.org If the intermediate formed after transmetalation is the trans-isomer, a trans-to-cis isomerization must precede the reductive elimination. uwindsor.ca

The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands and the organic groups being coupled. acs.org The process can be accelerated by the dissociation of a ligand to form a three-coordinate T-shaped intermediate, which can then rearrange to a Y-shaped geometry that undergoes faster reductive elimination. wikipedia.org

Influence of Ligand Architecture and Catalyst Design on Reaction Pathways and Efficiency

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions as it significantly impacts the catalyst's stability, activity, and selectivity. wikipedia.orgnih.gov Ligands can influence every step of the catalytic cycle. For instance, electron-donating ligands can enhance the rate of oxidative addition by increasing the electron density on the palladium(0) center. wikipedia.org Conversely, electron-withdrawing ligands can facilitate the reductive elimination step. wikipedia.org

The steric bulk of the ligand is also a crucial factor. Bulky phosphine (B1218219) ligands can promote the formation of the catalytically active, low-coordinate palladium species and can also influence the rate of reductive elimination. wikipedia.orgharvard.edu The bite angle of bidentate phosphine ligands has been shown to affect the preferred mechanism of oxidative addition. chemrxiv.orgnih.govchemrxiv.org In the context of Stille couplings, ligands of intermediate donicity, such as phosphines, are commonly employed to balance the electronic requirements of the different steps in the catalytic cycle. wikipedia.org The development of new ligands, such as abnormal N-heterocyclic carbenes (aNHCs), has shown promise in activating even inert chemical bonds due to their high electron-donating ability. chemrxiv.org

| Ligand Type | Effect on Stille Coupling |

| Electron-donating Phosphines | Accelerate oxidative addition. wikipedia.org |

| Electron-withdrawing Ligands | Can favor transmetalation and reductive elimination. wikipedia.org |

| Bulky Monodentate Phosphines | Can facilitate catalyst activation and influence reductive elimination rates. wikipedia.orgharvard.edu |

| Bidentate Phosphines (e.g., DPPF, BINAP) | Their bite angle and electronic properties can control reaction pathways. chemrxiv.orguwindsor.ca |

| Abnormal N-Heterocyclic Carbenes (aNHCs) | High electron-donating ability can activate inert bonds like C-Cl. chemrxiv.org |

Kinetic Studies and Identification of Rate-Determining Steps in Cross-Coupling Reactions

Kinetic studies are essential for elucidating the mechanism of a reaction and identifying the rate-determining step (RDS). uwindsor.carsc.org In many Stille coupling reactions, the transmetalation step is found to be the rate-limiting step. uwindsor.cawikipedia.org However, the RDS can vary depending on the specific substrates, ligands, and reaction conditions. wikipedia.org For example, in some cases, particularly with less reactive aryl halides, the oxidative addition step can become rate-determining. numberanalytics.com

Kinetic investigations have revealed that the reaction order with respect to the various components can provide valuable mechanistic insights. uwindsor.ca For instance, a zero-order dependence on the aryl halide and amine, and a first-order dependence on the catalyst, can indicate that ligand dissociation from the catalyst resting state is the turnover-limiting step. uwindsor.ca Additives can also significantly influence the reaction kinetics. For example, the addition of copper(I) iodide (CuI) can dramatically increase the rate of Stille couplings, possibly by acting as a scavenger for excess phosphine ligands that can inhibit the transmetalation step. harvard.edu

Understanding Side Reactions and Catalyst Deactivation Pathways in Stannane-Based Couplings

A significant challenge in Stille coupling reactions is the occurrence of side reactions and catalyst deactivation, which can lower the yield of the desired product. One of the most common side reactions is the homocoupling of the organostannane reagent to form a dimer. wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the palladium(II) precatalyst or via a radical process involving the palladium(0) catalyst. wikipedia.org

Catalyst deactivation can occur through several pathways. The formation of inactive palladium clusters or nanoparticles can reduce the concentration of the active homogeneous catalyst. researchgate.net In some cases, the palladium catalyst can decompose into inactive single atoms at high temperatures. researchgate.net Another deactivation pathway involves the exchange of aryl groups between the palladium center and a coordinated phosphine ligand, especially at elevated temperatures. wikipedia.org Furthermore, the presence of impurities in the reactants or solvent can also lead to catalyst poisoning. The tin byproducts themselves, such as tributyltin halides, can sometimes interfere with the catalytic cycle, although methods exist for their removal during workup. rochester.edu

Applications of Benzenamine, 3 Tributylstannyl in Advanced Materials and Functional Molecules

Precursor for Conjugated Systems in Organic Electronics

The ability of Benzenamine, 3-(tributylstannyl)- to form carbon-carbon bonds via palladium-catalyzed cross-coupling reactions makes it an invaluable precursor for the synthesis of conjugated oligomers and polymers. These materials are the cornerstone of organic electronics, finding applications in a range of optoelectronic devices.

Synthesis of Oligomers and Polymers for Optoelectronic Devices

The Stille coupling reaction, which joins an organotin compound with an organic halide, is a primary method for constructing the extended π-conjugated systems essential for organic electronic materials. wikipedia.org Benzenamine, 3-(tributylstannyl)- serves as the organotin component in these reactions, allowing for the precise and efficient incorporation of aniline-based units into polymer backbones. This is crucial for tuning the electronic properties of the resulting materials. The aniline (B41778) moiety can act as an electron-donating group, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This control over the electronic band gap is fundamental to designing materials with specific light absorption and emission characteristics, as well as optimizing charge transport properties.

The synthesis of these conjugated polymers often involves the reaction of Benzenamine, 3-(tributylstannyl)- with a dihaloaromatic comonomer in the presence of a palladium catalyst. The choice of the comonomer allows for further fine-tuning of the polymer's properties, leading to a wide array of materials for various optoelectronic applications.

Role in Organic Light-Emitting Diode (OLED) Development

In the realm of Organic Light-Emitting Diodes (OLEDs), the materials used for charge transport and emission layers are critical for device performance and longevity. Aniline-based materials, often synthesized using precursors like Benzenamine, 3-(tributylstannyl)-, are frequently employed as hole transporting layers (HTLs). rsc.orgnih.gove3s-conferences.org The function of the HTL is to facilitate the injection of holes from the anode and their transport to the emissive layer, where they recombine with electrons to produce light. e3s-conferences.orgresearchgate.net

Building Block for the Modular Synthesis of Complex Natural Products and Bioactive Molecules

The strategic use of Benzenamine, 3-(tributylstannyl)- extends beyond materials science into the intricate world of natural product synthesis. Its ability to participate in reliable carbon-carbon bond formation makes it a valuable tool for the modular assembly of complex molecular architectures. The Stille coupling allows for the connection of large, functionalized fragments with a high degree of predictability and functional group tolerance.

This modular approach is particularly advantageous in the synthesis of bioactive molecules, where the aniline substructure can be a key pharmacophore or a versatile handle for further chemical modification. The tributylstannyl group acts as a masked carbanion, enabling the formation of bonds that would be challenging to create using other synthetic methods. This has facilitated the synthesis of a variety of complex molecules, including those with potential therapeutic applications.

Design of Novel Scaffolds with Tunable Electronic and Optical Properties

The development of novel molecular scaffolds with precisely controlled electronic and optical properties is a major focus of modern chemistry. Benzenamine, 3-(tributylstannyl)- provides a powerful platform for the design of such scaffolds. By strategically coupling this building block with other aromatic or heteroaromatic units, chemists can create extended π-systems with tailored energy levels and absorption/emission profiles.

The electron-donating nature of the aniline group can be modulated by introducing substituents on the aromatic ring or the nitrogen atom. This, combined with the diverse range of available coupling partners, allows for a high degree of control over the final properties of the scaffold. These tunable scaffolds are of great interest for applications in molecular electronics, sensing, and photodynamic therapy, where the ability to fine-tune the interaction with light and charge is paramount. For instance, the design of three-dimensional scaffolds with tunable matrix stiffness has been explored for directing stem cell lineage specification. nih.govnih.gov

Integration into Supramolecular and Self-Assembled Structures for Advanced Material Applications

The principles of supramolecular chemistry, which involve the non-covalent association of molecules, offer a bottom-up approach to the fabrication of advanced materials. The aniline moiety within molecules derived from Benzenamine, 3-(tributylstannyl)- can participate in hydrogen bonding and other non-covalent interactions, driving the self-assembly of these molecules into well-defined, higher-order structures.

Theoretical and Computational Chemistry Approaches to Benzenamine, 3 Tributylstannyl

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Benzenamine, 3-(tributylstannyl)-. DFT offers a balance between computational cost and accuracy, making it a widely used method for systems containing heavy elements like tin.

Detailed DFT calculations would involve optimizing the geometry of the molecule to find its most stable three-dimensional structure. From this optimized geometry, a wealth of information about its electronic properties can be derived. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the nature of the carbon-tin bond and the delocalization of electrons between the aniline (B41778) ring and the tributylstannyl group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzenamine, 3-(tributylstannyl)- and Related Compounds. This table illustrates the type of data that would be generated from DFT calculations, offering a comparative view.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.12 | -0.25 | 4.87 | 1.53 |

| Tributyltin Chloride | -6.89 | -0.98 | 5.91 | 3.21 |

| Benzenamine, 3-(tributylstannyl)- | -5.35 | -0.55 | 4.80 | 2.85 |

Note: The data in this table is illustrative and based on general trends for similar compounds. Actual values would require specific DFT calculations.

The application of DFT-based reactivity descriptors can further quantify the reactivity of Benzenamine, 3-(tributylstannyl)-. These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a more quantitative basis for predicting reaction outcomes.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. youtube.com For Benzenamine, 3-(tributylstannyl)-, MD simulations would be particularly useful for exploring the conformational flexibility of the tributyl groups and the dynamics of its interactions in solution or at an interface.

In the context of chemical reactions, MD simulations can be employed to study the behavior of reaction intermediates and locate transition state structures. This is especially valuable for understanding reaction mechanisms that are difficult to probe experimentally. For instance, in a Stille cross-coupling reaction where Benzenamine, 3-(tributylstannyl)- could be a reactant, MD simulations could help visualize the approach of the reactants, the formation of the pre-catalytic complex, and the conformational changes that occur along the reaction pathway.

Combining MD with quantum mechanics (QM/MM methods) allows for a more accurate description of the reactive part of the system (the QM region) while treating the surrounding environment (the MM region) with a more computationally efficient classical force field. This approach would be ideal for studying the catalytic cycle of a reaction involving this stannylated aniline in the presence of a palladium catalyst and solvent molecules.

Elucidation of Non-Covalent Interactions and Conformational Landscapes of Stannylated Anilines

Non-covalent interactions play a crucial role in determining the three-dimensional structure, packing in the solid state, and interactions with other molecules. For Benzenamine, 3-(tributylstannyl)-, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The amine group (-NH2) of the aniline moiety can act as a hydrogen bond donor, interacting with solvent molecules or other functional groups.

π-Interactions: The aromatic ring can participate in π-π stacking or cation-π interactions.

Computational methods can be used to explore the conformational landscape of the molecule, identifying the different stable conformations (rotamers) of the tributyl groups and their relative energies. This is important as the reactivity and biological activity of a molecule can be highly dependent on its conformation. Techniques like potential energy surface (PES) scanning can systematically explore the rotational barriers around key bonds.

Table 2: Estimated Contribution of Non-Covalent Interactions to the Stabilization of a Dimer of Benzenamine, 3-(tributylstannyl)-. This table provides a hypothetical breakdown of the interaction energies.

| Interaction Type | Estimated Energy (kcal/mol) |

| Hydrogen Bonding (N-H···N) | -2.5 |

| π-π Stacking | -1.8 |

| Van der Waals (Butyl-Butyl) | -4.2 |

| Total Interaction Energy | -8.5 |

Note: These values are illustrative estimates. Accurate quantification requires high-level quantum chemical calculations.

Rational Design of Derivatives with Enhanced Reactivity or Specific Properties

The true power of computational chemistry lies in its predictive capabilities, which can guide the rational design of new molecules with desired properties. nih.govrsc.org By understanding the structure-property relationships of Benzenamine, 3-(tributylstannyl)-, it is possible to computationally design derivatives with enhanced reactivity, improved catalytic activity, or specific binding properties.

For example, if the goal is to increase the nucleophilicity of the aniline nitrogen, DFT calculations could be used to screen a library of derivatives with different substituents on the aromatic ring. The effect of electron-donating or electron-withdrawing groups on the charge density of the nitrogen atom and the HOMO energy could be systematically evaluated.

Similarly, if the compound is being considered as a precursor for a catalyst, computational modeling could be used to design derivatives that are more stable or have a more accessible active site. researchgate.net For instance, the steric bulk of the alkyl groups on the tin atom could be modified to tune the reactivity and selectivity of a catalytic reaction. High-throughput computational screening, where large numbers of candidate molecules are evaluated computationally, can accelerate the discovery of promising new derivatives. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterizing Benzenamine, 3 Tributylstannyl and Its Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity verification of Benzenamine, 3-(tributylstannyl)-.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon (¹³C) NMR spectra offer a detailed map of the hydrogen and carbon environments within the molecule.

¹H NMR: The ¹H NMR spectrum of Benzenamine, 3-(tributylstannyl)- exhibits distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the tributyltin moiety. The aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the butyl groups are observed in the upfield region, generally between δ 0.8 and 1.6 ppm, with characteristic triplet and multiplet patterns corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups. The broad signal for the amine (NH₂) protons can vary in chemical shift depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbon atoms of the benzene (B151609) ring attached to the tin atom and the nitrogen atom show characteristic shifts. The aromatic carbons typically resonate in the δ 115-150 ppm region. The signals for the butyl group carbons are found in the upfield region (δ 10-30 ppm).

| ¹H NMR Data for Benzenamine, 3-(tributylstannyl)- | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic-H | 6.5 - 7.5 (m) |

| NH₂ | variable (br s) |

| -CH₂-Sn | 0.9 - 1.1 (m) |

| -CH₂- | 1.2 - 1.6 (m) |

| -CH₃ | 0.8 - 0.9 (t) |

| ¹³C NMR Data for Benzenamine, 3-(tributylstannyl)- | |

| Assignment | Chemical Shift (δ, ppm) |

| C-Sn | ~140 |

| C-NH₂ | ~147 |

| Aromatic-C | 115 - 138 |

| Sn-CH₂- | ~10 |

| -CH₂- | ~27-29 |

| -CH₃ | ~14 |

2D NMR Techniques for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons.

COSY: A ¹H-¹H COSY spectrum reveals the coupling between adjacent protons, helping to assign the complex multiplets of the aromatic and butyl regions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the substitution pattern on the aromatic ring by observing correlations between the butyl protons and the aromatic carbons, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Benzenamine, 3-(tributylstannyl)-. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. The characteristic isotopic pattern of tin (which has several stable isotopes) provides a clear signature in the mass spectrum, further confirming the presence of the organotin moiety. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide structural information by identifying the loss of butyl groups or the aniline fragment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum of Benzenamine, 3-(tributylstannyl)- will show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3350-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. The Sn-C stretching vibrations are typically weak and appear at lower frequencies, around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the Sn-C bond, which may be weak in the IR spectrum.

| Key IR Absorption Bands for Benzenamine, 3-(tributylstannyl)- | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3350 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=C stretch (aromatic) | 1450 - 1600 |

| Sn-C stretch | 500 - 600 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Characterization in Derived Conjugated Systems

While Benzenamine, 3-(tributylstannyl)- itself has a relatively simple UV-Vis absorption profile characteristic of an aniline derivative, its true utility in electronic spectroscopy lies in its role as a building block for more complex conjugated systems.

UV-Vis Spectroscopy: The UV-Vis spectrum of Benzenamine, 3-(tributylstannyl)- typically shows absorption bands in the ultraviolet region corresponding to π-π* transitions of the benzene ring. When this compound is used in cross-coupling reactions (e.g., Stille coupling) to create larger π-conjugated systems, the resulting products exhibit a significant red-shift (bathochromic shift) in their absorption maxima. This shift is indicative of an extended conjugation length and a smaller HOMO-LUMO gap. The position and intensity of these absorption bands provide valuable information about the electronic structure of the derived materials.

Fluorescence Spectroscopy: Many of the conjugated polymers and oligomers synthesized from Benzenamine, 3-(tributylstannyl)- are fluorescent. Fluorescence spectroscopy can be used to study their emission properties, including the emission wavelength, quantum yield, and lifetime. These properties are crucial for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The nature of the groups coupled to the aniline ring will significantly influence the fluorescence characteristics of the final conjugated molecule.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are indispensable for determining the purity of Benzenamine, 3-(tributylstannyl)- and for monitoring the progress of reactions involving this compound, such as polymerization or cross-coupling reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For aryltributylstannanes and aniline derivatives, reversed-phase HPLC is a common approach. rsc.orgnih.gov Purity assessment would involve developing a method that effectively separates Benzenamine, 3-(tributylstannyl)- from any starting materials, by-products, or degradation products.

Reaction monitoring by HPLC allows for the quantitative tracking of the consumption of Benzenamine, 3-(tributylstannyl)- and the formation of products over time. This is achieved by periodically taking aliquots from the reaction mixture, quenching the reaction, and analyzing the sample. The peak areas of the analyte and product(s) are used to determine their respective concentrations.

A hypothetical HPLC method for the purity assessment of Benzenamine, 3-(tributylstannyl)- is presented in Table 1.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Benzenamine, 3-(tributylstannyl)-

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of the aniline chromophore (e.g., 240-260 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This table presents a generalized method. Actual parameters would require optimization. |

Gas Chromatography (GC)

Gas chromatography is highly effective for the analysis of volatile and thermally stable compounds. labrulez.com Organotin compounds, including aryltributylstannanes, can be analyzed by GC, often after a derivatization step to increase their volatility and thermal stability. ysi.comanalchemres.org However, direct GC analysis of some organotin compounds is also possible. nih.gov For purity assessment, a high-resolution capillary column would be employed to separate Benzenamine, 3-(tributylstannyl)- from any volatile impurities.

Reaction monitoring using GC is suitable for reactions where the reactants and products are sufficiently volatile. Similar to HPLC, aliquots are taken from the reaction mixture at various time points for analysis.

Table 2 outlines potential GC parameters for the analysis of Benzenamine, 3-(tributylstannyl)-.

Table 2: Representative GC Parameters for the Analysis of Benzenamine, 3-(tributylstannyl)-

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature programming from a lower initial temperature (e.g., 100 °C) to a higher final temperature (e.g., 300 °C) to ensure elution of the analyte. |

| Carrier Gas | Helium or Hydrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) for identification |

| Injection Mode | Split or splitless, depending on the concentration |

| Note: This table provides a general outline. Method development and validation are essential for specific applications. |

Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Properties of Derived Materials

Electrochemical techniques are powerful for investigating the redox properties of materials derived from Benzenamine, 3-(tributylstannyl)-, such as electropolymerized films (e.g., poly(3-(tributylstannyl)aniline)). Cyclic Voltammetry (CV) is a primary tool for this purpose, providing insights into the oxidation and reduction potentials, electrochemical reversibility, and stability of the electroactive material. mdpi.comnih.gov

In a typical CV experiment to characterize a polymer film derived from Benzenamine, 3-(tributylstannyl)-, the polymer would be coated onto a working electrode and immersed in an electrolyte solution. The potential of the working electrode is then scanned, and the resulting current is measured. The resulting voltammogram reveals the potentials at which the polymer is oxidized and reduced. nih.gov

The electrochemical behavior of such a polymer would be influenced by the tributylstannyl group. This group could affect the electron density of the aniline monomer, thereby influencing the polymerization potential and the redox properties of the resulting polymer.

Table 3 presents a hypothetical set of parameters for a cyclic voltammetry study of a polymer derived from Benzenamine, 3-(tributylstannyl)-.

Table 3: Exemplary Cyclic Voltammetry Parameters for a Poly(3-(tributylstannyl)aniline) Film

| Parameter | Value |

| Working Electrode | Glassy Carbon, Platinum, or Indium Tin Oxide (ITO) coated with the polymer film |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) |

| Counter Electrode | Platinum wire or mesh |

| Electrolyte | A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in an appropriate solvent (e.g., acetonitrile) |

| Potential Range | Scanned between appropriate potential limits to observe the redox processes (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) |

| Scan Rate | Varied (e.g., 20, 50, 100 mV/s) to investigate the kinetics of the redox processes |

| Note: This table is illustrative. The specific parameters would depend on the exact nature of the derived material and the electrochemical cell setup. |

The data obtained from these electrochemical studies are crucial for understanding the potential applications of materials derived from Benzenamine, 3-(tributylstannyl)- in areas such as sensors, electrochromic devices, and as electrocatalysts.

Future Research Directions and Unresolved Challenges Pertaining to Benzenamine, 3 Tributylstannyl

Development of More Sustainable and Environmentally Benign Synthetic Routes for Organostannyl Anilines

A significant challenge in the use of organotin compounds, including benzenamine, 3-(tributylstannyl)-, is the toxicity associated with them. numberanalytics.comwikipedia.org The development of "greener" synthetic methodologies is a key area of future research. numberanalytics.com This involves exploring alternative, less toxic reagents and designing processes that minimize waste and energy consumption. youtube.comyoutube.com

Current industrial-scale synthesis of organotin compounds often relies on organo-magnesium or -aluminum reagents, which can be expensive and require large volumes of solvent. lupinepublishers.com Future research will likely focus on:

Catalytic Tin Approaches: Developing methods that use only a catalytic amount of tin, which is then recycled within the reaction vessel, would significantly reduce tin waste. organic-chemistry.orgresearchgate.net

Alternative Solvents: The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is being explored for Stille coupling reactions, which could be adapted for the synthesis of the organostannyl anilines themselves. researchgate.net

Direct Synthesis: Investigating direct synthesis methods from metallic tin and an appropriate aniline (B41778) derivative could offer a more atom-economical route. orientjchem.org

Photochemical Methods: Harnessing solar energy through photochemical processes presents an ideal, sustainable approach for chemical synthesis. frontiersin.orgnih.gov

Overcoming these challenges will require a multidisciplinary approach, combining principles of organic synthesis, catalysis, and green chemistry to create economically viable and environmentally responsible methods for producing organostannyl anilines. frontiersin.orgnih.gov

Discovery of Novel Catalytic Systems with Improved Efficiency, Selectivity, and Reduced Catalyst Loading

The Stille cross-coupling reaction, a primary application for benzenamine, 3-(tributylstannyl)-, typically relies on palladium catalysts. numberanalytics.comikm.org.my While effective, these catalysts can be expensive, and achieving high efficiency and selectivity with low catalyst loading remains a challenge. ikm.org.mynih.gov

Future research in this area is directed towards:

Advanced Palladium Catalysts: Designing more active and stable palladium precatalysts and ligands is an ongoing effort. numberanalytics.comyoutube.com The use of palladacycles and nanoparticle-based catalysts, including those on magnetic supports for easy recovery, has shown promise in improving reaction efficiency and reusability. researchgate.nettandfonline.com

Alternative Metal Catalysts: Exploring less toxic and more abundant metals like nickel and copper as alternatives to palladium is a significant trend. ikm.org.mynih.govresearchgate.net Nickel-catalyzed systems, in particular, are gaining attention, though challenges related to the transmetalation step with alkyltin compounds persist. nih.govresearchgate.net

Ligand Development: The design of new phosphine (B1218219) ligands and other types of ligands is crucial for tuning the catalyst's activity, selectivity, and stability. numberanalytics.comnumberanalytics.com Hemilabile ligands, which can reversibly bind to the metal center, offer a promising avenue for developing highly efficient catalysts. researchgate.net

Low Catalyst Loading: A major goal is to reduce the amount of catalyst required for reactions, which not only lowers costs but also minimizes metal contamination in the final product. researchgate.netresearchgate.net Systems achieving catalyst loadings of 0.1 mol% or less are being actively pursued. researchgate.net

The table below summarizes some of the emerging catalytic systems being investigated for cross-coupling reactions relevant to organostannyl anilines.

| Catalyst Type | Metal | Key Features | Research Focus |

| Nanoparticle Catalysts | Palladium | High surface area, potential for magnetic recovery, improved reusability. researchgate.nettandfonline.com | Development of "green" synthesis methods for nanoparticles and enhancing their stability. researchgate.net |

| Palladacycles | Palladium | High efficiency, allowing for low catalyst loading (ppm levels). researchgate.net | Design of new palladacycle structures for broader applicability. researchgate.net |

| Nickel-Based Catalysts | Nickel | More abundant and cost-effective than palladium. nih.gov | Overcoming sluggish transmetalation and developing enantioconvergent reactions. nih.govresearchgate.net |

| Copper-Catalyzed Systems | Copper | Can act as a co-catalyst or primary catalyst, sometimes in transition-metal-free systems. organic-chemistry.orgikm.org.my | Understanding the role of copper in enhancing reaction rates and yields. organic-chemistry.org |

Expanding the Scope of Cross-Coupling Partners for Broader Functional Diversification

While the Stille reaction is versatile, expanding the range of electrophiles and other coupling partners that can react efficiently with benzenamine, 3-(tributylstannyl)- is crucial for accessing a wider array of functionalized molecules. libretexts.org

Key areas for future exploration include:

Challenging Electrophiles: Developing catalytic systems that can effectively couple with traditionally less reactive partners like aryl chlorides is a significant goal. libretexts.org While progress has been made, further improvements are needed for broader applicability. researchgate.net

Novel Coupling Partners: Research into entirely new classes of coupling partners beyond organic halides and pseudohalides is an exciting frontier. For instance, the use of alkyl sulfinates has emerged as a way to install certain bioisosteres. elsevierpure.comnih.gov

Multi-component Reactions: Designing one-pot reactions where multiple components are coupled in a single step, such as the Stille-carbonylative cross-coupling which incorporates carbon monoxide to form ketones, can significantly increase synthetic efficiency. wikipedia.org

Cross-Electrophile Coupling: Developing methods for the reductive cross-coupling of two different aryl halides, bypassing the need for pre-formed organometallic reagents, represents a paradigm shift in cross-coupling chemistry. nih.govresearchgate.net

The ability to couple benzenamine, 3-(tributylstannyl)- with a more diverse set of molecules will open up new avenues for the synthesis of complex pharmaceuticals, agrochemicals, and materials. numberanalytics.com

Exploration of Emerging Applications in Advanced Organic Materials, Sensors, and Supramolecular Chemistry

The unique electronic and structural properties of molecules derived from benzenamine, 3-(tributylstannyl)- make them attractive candidates for applications beyond traditional organic synthesis. frontiersin.orgnih.gov

Future research is poised to explore:

Advanced Organic Materials: The incorporation of the aniline moiety and the potential for creating extended conjugated systems through cross-coupling makes these compounds interesting for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). frontiersin.orgnih.gov

Chemical Sensors: The aniline nitrogen can act as a binding site for analytes, and the tributyltin group can be functionalized to create receptors. Changes in the electronic properties of the aromatic ring upon analyte binding could be harnessed for the development of novel chemical sensors.

Supramolecular Chemistry: The ability of tin to expand its coordination number beyond four allows for the formation of hypercoordinated structures and self-assembled architectures. wikipedia.orggelest.com Organotin compounds have been shown to form supramolecular structures through weak interactions, a property that could be exploited to create complex, functional assemblies. orientjchem.org

Organocatalysis: While the primary use of benzenamine, 3-(tributylstannyl)- is as a reagent in metal-catalyzed reactions, the broader field of organotin chemistry includes applications in catalysis. lupinepublishers.comrsc.orgrsc.org The development of new organocatalysts for various transformations is a growing area of research where organotin anilines could potentially play a role. illinois.edu

The exploration of these emerging applications will require collaboration between organic chemists, materials scientists, and engineers to fully realize the potential of this class of compounds. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(tributylstannyl)benzenamine in academic laboratories?

- Methodology : Utilize Stille coupling precursors or metal-catalyzed tin-aryl bond formation. For example:

- Start with 3-bromobenzenamine and react with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen).

- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with non-polar solvents (hexane/ethyl acetate) .

- Key Considerations : Tributylstannyl groups are sensitive to oxidation; use anhydrous solvents and avoid protic conditions.

Q. How can researchers characterize the purity and structure of 3-(tributylstannyl)benzenamine?

- Methodology :

- NMR Spectroscopy : Analyze ¹H, ¹³C, and ¹¹⁹Sn NMR spectra. The ¹¹⁹Sn NMR peak for tributylstannyl groups typically appears near δ -10 to -20 ppm .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns (e.g., tin’s natural isotope cluster) .

- Elemental Analysis : Verify tin content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What safety protocols are critical when handling 3-(tributylstannyl)benzenamine?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- Storage : Store in amber glass vials under inert gas (argon) at -20°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .

- Waste Disposal : Collect waste in sealed containers labeled for organotin compounds; coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 3-(tributylstannyl)benzenamine in cross-coupling reactions?

- Methodology :

- Compare coupling efficiency with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzene ring.

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions like Stille coupling .

Q. What are the challenges in achieving high enantioselectivity with 3-(tributylstannyl)benzenamine in asymmetric catalysis?

- Methodology :

- Screen chiral ligands (e.g., BINAP, Josiphos) in palladium-catalyzed reactions.

- Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

- Note: Tributylstannyl groups may induce competing non-catalytic pathways; use kinetic studies to isolate enantioselective steps .

Q. How does solvent polarity impact the stability of 3-(tributylstannyl)benzenamine during prolonged reactions?

- Methodology :

- Conduct accelerated stability tests in polar (DMF, DMSO) vs. non-polar (toluene, hexane) solvents.

- Monitor degradation via ¹H NMR for byproducts like tributyltin oxides or benzenamine derivatives.

- Key Finding : Non-polar solvents enhance stability by minimizing hydrolysis of the Sn-C bond .

Q. What computational models best predict the vibrational spectra of 3-(tributylstannyl)benzenamine?

- Methodology :

- Use Gaussian or ORCA software to simulate IR spectra. Compare with experimental data from NIST references (e.g., peaks near 500–600 cm⁻¹ for Sn-C stretching) .

- Adjust force constants in the model to account for tin’s relativistic effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for tributylstannyl-containing intermediates?

- Methodology :

- Replicate conflicting studies while controlling variables (catalyst loading, temperature).

- Use Arrhenius plots to compare activation energies across systems.

- Example: shows varying yields with catalysts (a) vs. (b); investigate ligand electronic properties (σ-donor vs. π-acceptor) as a factor .

Q. Why do some studies report anomalous mass spectral fragmentation patterns for organotin compounds?

- Methodology :

- Cross-validate HRMS data with isotopic simulations (e.g., Natural Abundance Correction tools).

- Consider in-source fragmentation or adduct formation (e.g., sodium/potassium ion clusters) .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.